molecular formula C10H12F2O3 B6173273 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid CAS No. 2648941-92-6

7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid

Cat. No. B6173273
CAS RN: 2648941-92-6
M. Wt: 218.2
InChI Key:
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Description

7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid (DFOSC) is an organic compound that has been used in a variety of scientific research applications due to its unique properties. DFOSC has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for understanding the mechanisms of action of various biological systems.

Scientific Research Applications

7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid has been used in a variety of scientific research applications. It has been used as a model compound for studying the mechanism of action of a number of enzymes, including cytochrome P450 and cyclooxygenase. It has also been used as an inhibitor of the enzyme phospholipase A2, which is involved in the metabolism of fatty acids. Additionally, 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid has been used in studies of the structure-activity relationship of various drugs, as well as in studies of the pharmacokinetics of various drugs.

Mechanism of Action

7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid has been shown to act as an inhibitor of the enzyme phospholipase A2, which is involved in the metabolism of fatty acids. 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid binds to the active site of the enzyme and prevents it from catalyzing the hydrolysis of phospholipids. This inhibition results in a decrease in the production of the metabolites of fatty acids, which can lead to a decrease in the levels of these metabolites in the body.
Biochemical and Physiological Effects
7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of the metabolites of fatty acids, which can lead to a decrease in the levels of these metabolites in the body. Additionally, 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. This inhibition can lead to a decrease in inflammation and pain.

Advantages and Limitations for Lab Experiments

The use of 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it can be synthesized in a relatively simple manner. Additionally, it has a wide range of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of action of various biological systems. However, there are also some limitations to its use in laboratory experiments. It is not as soluble in water as some other compounds, and it has a relatively low melting point, making it difficult to work with at high temperatures.

Future Directions

There are a number of potential future directions for the use of 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid in scientific research. It could be used to study the mechanisms of action of various enzymes, such as cytochrome P450 and cyclooxygenase. Additionally, it could be used to study the structure-activity relationship of various drugs, as well as the pharmacokinetics of various drugs. Furthermore, it could be used to study the biochemical and physiological effects of various compounds, such as the effects of fatty acid metabolites on the body. Finally, it could be used to study the effects of various drugs on the body, such as the effects of anti-inflammatory drugs on inflammation and pain.

Synthesis Methods

7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid can be synthesized from the reaction of 7-fluoro-3-oxospiro[3.5]nonane-1-carboxylic acid (FOSC) with difluoromethyl iodide (CF2I). The reaction is catalyzed by a base such as sodium carbonate or potassium carbonate, and the resulting product is 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid involves the synthesis of the spirocyclic ring system followed by the introduction of the carboxylic acid functional group.", "Starting Materials": [ "2,2-difluorocyclohexanone", "ethyl acetoacetate", "sodium ethoxide", "1,3-cyclohexanedione", "sodium borohydride", "acetic acid", "sodium hydroxide", "chloroacetic acid" ], "Reaction": [ "Step 1: Synthesis of the spirocyclic ring system by reacting 2,2-difluorocyclohexanone with ethyl acetoacetate in the presence of sodium ethoxide to form 7,7-difluoro-3-oxospiro[3.5]nonane-1,9-dione.", "Step 2: Reduction of the ketone group in 7,7-difluoro-3-oxospiro[3.5]nonane-1,9-dione using sodium borohydride to form 7,7-difluoro-3-hydroxyspiro[3.5]nonane-1,9-dione.", "Step 3: Protection of the hydroxyl group in 7,7-difluoro-3-hydroxyspiro[3.5]nonane-1,9-dione by reacting with acetic anhydride to form 7,7-difluoro-3-acetoxy-spiro[3.5]nonane-1,9-dione.", "Step 4: Ring opening of the spirocyclic system by reacting 7,7-difluoro-3-acetoxy-spiro[3.5]nonane-1,9-dione with 1,3-cyclohexanedione in the presence of sodium hydroxide to form 7,7-difluoro-3-oxospiro[3.5]nonane-1,5-dione.", "Step 5: Introduction of the carboxylic acid functional group by reacting 7,7-difluoro-3-oxospiro[3.5]nonane-1,5-dione with chloroacetic acid in the presence of sodium hydroxide to form 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid." ] }

CAS RN

2648941-92-6

Product Name

7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid

Molecular Formula

C10H12F2O3

Molecular Weight

218.2

Purity

95

Origin of Product

United States

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